methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate is a complex organic compound with a molecular formula of C22H26N2O6 It is characterized by the presence of a benzoate ester, dimethoxy groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4,5-dimethoxy-2-nitrobenzoate.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation with Morpholine: The resulting amine is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives or benzoate esters.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate can be compared with similar compounds such as:
Methyl 4,5-dimethoxy-2-[2-(piperidin-4-yl)acetamido]benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 4,5-dimethoxy-2-[2-(pyrrolidin-4-yl)acetamido]benzoate: Contains a pyrrolidine ring instead of a morpholine ring.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-morpholin-4-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-21-13-8-11(16(20)23-3)12(9-14(13)22-2)17-15(19)10-18-4-6-24-7-5-18/h8-9H,4-7,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJGKVLLCPRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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